N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide is a complex organic compound with significant potential in pharmaceutical applications. This compound features a unique combination of indole and sulfonamide moieties, which are known for their biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 434.98 g/mol .
The compound is synthesized through various chemical reactions that involve the combination of specific organic precursors. It is primarily studied in the context of medicinal chemistry, where its structural characteristics are linked to various therapeutic effects.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). Sulfonamides have been widely used as antibiotics and are known for their role in inhibiting bacterial growth. Additionally, the indole structure contributes to its potential as a pharmacologically active agent.
The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The general method includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular structure of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide can be represented using various structural formulas:
InChI=1S/C22H27ClN2O3S/c1-5-28-21-10-9-16(13-19(21)14(2)3)29(26,27)24-12-11-17-15(4)25-22-18(17)7-6-8-20(22)23/h6-10,13-14,24-25H,5,11-12H2,1-4H3
N(S(=O)(=O)c1cc(c(cc1)OCC)C(C)C)CCc1c2c(c(ccc2)Cl)[nH]c1C
The structural data indicates that this compound has multiple functional groups contributing to its chemical properties. The presence of chlorine and sulfonamide groups enhances its reactivity and potential biological activity.
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide can participate in several chemical reactions due to its functional groups:
Each reaction type requires specific conditions such as pH adjustments or temperature controls to achieve desired outcomes without decomposing the compound.
The mechanism of action for N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide is primarily linked to its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit antibacterial and anti-inflammatory properties, suggesting that this compound may have analogous effects.
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide is expected to exhibit:
The chemical properties include:
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide has potential applications in:
This compound's unique structure and properties position it as a valuable subject for further research in medicinal chemistry and related fields.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5